1-Phenylpiperidin-3-one-d5
Description
1-Phenylpiperidin-3-one-d5 is a deuterated isotopologue of 1-phenylpiperidin-3-one, where five hydrogen atoms are replaced with deuterium (D). Its molecular formula is C₁₁H₈D₅NO, with a molecular weight of 180.26 g/mol . This compound is classified as a biochemical reagent and is used in synthetic preparations for studying lipoxygenase inhibition mechanisms. The isotopic labeling enhances its utility in tracer studies, particularly in metabolic stability assessments and pharmacokinetic profiling, though specific applications in these areas are inferred from its structural role in lipoxygenase research .
The parent compound, 1-phenylpiperidin-3-one, is a bioactive scaffold known for its high inhibitory activity against cysteine proteases, especially cathepsin K, a therapeutic target for osteoporosis. Its derivatives exhibit excellent selectivity and bioavailability, making them promising candidates for drug development .
Properties
Molecular Formula |
C₁₁H₈D₅NO |
|---|---|
Molecular Weight |
180.26 |
Synonyms |
1-Phenyl-3-piperidinone-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 1-phenylpiperidin-3-one-d5 and related compounds:
Key Research Findings
- Isotopic Effects: The deuterium in 1-phenylpiperidin-3-one-d5 likely reduces metabolic degradation rates compared to the non-deuterated parent compound, a common advantage in tracer studies. However, direct evidence for this is extrapolated from general deuterium chemistry principles .
- Bioactivity: The parent compound (1-phenylpiperidin-3-one) demonstrates potent inhibition of cathepsin K (Ki < 10 nM), with derivatives showing >100-fold selectivity over other cathepsins .
- Solubility and Formulation: The hydrochloride salt of 1-phenyl-3-(piperidin-1-yl)propan-1-one enhances aqueous solubility, a critical factor for oral bioavailability in drug candidates . Similarly, the carboxylic acid group in 1-(3-phenoxypropanoyl)piperidine-3-carboxylic acid increases polarity, which may limit membrane permeability but improve solubility for intravenous formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
